![molecular formula C22H17BrN2OS B4264747 6-bromo-2-(3-methylphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide](/img/structure/B4264747.png)
6-bromo-2-(3-methylphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide
Overview
Description
6-bromo-2-(3-methylphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-bromo-2-(3-methylphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
6-bromo-2-(3-methylphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammation. In addition, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 6-bromo-2-(3-methylphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. In addition, it has been shown to have a number of potential applications in medicinal chemistry. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are a number of future directions for research on 6-bromo-2-(3-methylphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could focus on optimizing its use as an anti-cancer agent, anti-inflammatory agent, or treatment for neurological disorders. Finally, future research could focus on developing new synthetic methods for 6-bromo-2-(3-methylphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide that are more efficient and cost-effective.
Scientific Research Applications
6-bromo-2-(3-methylphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. In addition, it has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
properties
IUPAC Name |
6-bromo-2-(3-methylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2OS/c1-14-4-2-5-15(10-14)21-12-19(18-11-16(23)7-8-20(18)25-21)22(26)24-13-17-6-3-9-27-17/h2-12H,13H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZMPVJYJAKMBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(3-methylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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